molecular formula C10H12N2 B175465 2-(4-Aminophenyl)-2-methylpropanenitrile CAS No. 115279-57-7

2-(4-Aminophenyl)-2-methylpropanenitrile

Cat. No. B175465
M. Wt: 160.22 g/mol
InChI Key: VXDPOGVDHHJTDY-UHFFFAOYSA-N
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Patent
US07667039B2

Procedure details

16 g (84.1 mmol) of 2-methyl-2-(4-nitro-phenyl)-propionitrile (Example 1d) and 4.16 g of Raney-Ni are shacked in 160 ml of THF-MeOH (1:1) under 1.1 bar of H2 for 12 h at rt. After completion of the reaction, the catalyst is filtered-off and the filtrate is evaporated to dryness. The residue is purified by flash chromatography on silica gel (hexane-EtOAc 3:1 to 1:2) to provide the title compound as an oil. ES-MS: 161 (M+H)+; analytical HPLC: tret=2.13 minutes (Grad 1).
Quantity
16 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)([CH3:5])[C:3]#[N:4]>C1COCC1.CO.[Ni]>[NH2:12][C:9]1[CH:8]=[CH:7][C:6]([C:2]([CH3:5])([CH3:1])[C:3]#[N:4])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC(C#N)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
THF MeOH
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1.CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel (hexane-EtOAc 3:1 to 1:2)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.